2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound 2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one involves multiple steps, typically starting with the construction of the imidazo[1,2-b]pyridazin ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of biochemical pathways.
Medicine: The compound’s potential pharmacological properties could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial
Mechanism of Action
The mechanism by which 2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazin derivatives, which share the core heterocyclic structure but differ in their substituents. Examples include:
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
Uniqueness
The uniqueness of 2-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H30N6O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
InChI |
InChI=1S/C23H30N6O3/c1-16-5-8-21(30)29(25-16)14-22(31)27-11-9-17(10-12-27)15-32-20-7-6-19-24-18(23(2,3)4)13-28(19)26-20/h5-8,13,17H,9-12,14-15H2,1-4H3 |
InChI Key |
UXGVGZQRERDOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C |
Origin of Product |
United States |
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